

Dodecylguanidine Hydrochloride: A Technical Overview of its Properties and Antimicrobial Action

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Compound of Interest		
Compound Name:	Dodecylguanidine hydrochloride	
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Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with potent antimicrobial properties. This technical guide provides an in-depth look at its fundamental chemical properties, experimental protocols for evaluating its efficacy, and its mechanism of action against microbial cells.

Core Chemical and Physical Properties

Dodecylguanidine hydrochloride is characterized by a 12-carbon alkyl chain (dodecyl group) attached to a guanidinium head. This amphipathic structure is central to its biological activity. The key quantitative data for this compound are summarized in the table below.

Property	Value	References
Molecular Formula	C13H30CIN3	[1][2][3][4]
Molecular Weight	263.85 g/mol	[1][2][4][5]

Experimental Protocols Synthesis of Dodecylguanidine Hydrochloride



A common laboratory-scale synthesis of **dodecylguanidine hydrochloride** involves the reaction of dodecylamine with cyanamide to form dodecylguanidine, followed by treatment with hydrochloric acid.

Materials:

- Dodecylamine
- Cyanamide
- Hydrochloric Acid (HCl)
- Inert solvent (e.g., water, polar organic solvent, or a mixture)

General Procedure:

- Dissolve dodecylamine in an appropriate inert solvent in a reaction vessel equipped with a stirrer.
- Slowly add cyanamide to the solution while stirring. The reaction is typically carried out at a temperature range of 75-95°C for 0.5 to 4 hours.
- Upon completion of the reaction to form dodecylguanidine, carefully add a stoichiometric amount of hydrochloric acid to the reaction mixture to form the hydrochloride salt.
- The resulting **dodecylguanidine hydrochloride** can then be isolated and purified using standard techniques such as recrystallization or precipitation.

Note: This is a generalized procedure. Specific reaction conditions, such as solvent choice, temperature, and reaction time, may need to be optimized for yield and purity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

Foundational & Exploratory



- Dodecylguanidine hydrochloride (stock solution of known concentration)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
- Sterile pipette and tips
- Incubator

Procedure:

- Dispense 100 μL of sterile broth into each well of a 96-well microtiter plate.
- Add 100 μL of the dodecylguanidine hydrochloride stock solution to the first well of each row to be tested.
- Perform a serial two-fold dilution by transferring 100 μL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 μL from the last well. This creates a gradient of decreasing concentrations of the compound.
- Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
- Inoculate each well (except for a negative control well containing only broth) with 100 μ L of the bacterial suspension.
- Include a positive control well containing only the broth and the bacterial inoculum.
- Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is
 the lowest concentration of dodecylguanidine hydrochloride that completely inhibits visible
 growth of the microorganism.



Mechanism of Action: Membrane Disruption

Dodecylguanidine hydrochloride's primary antimicrobial mechanism of action is the disruption of the bacterial cell membrane. Its amphipathic nature is key to this process. The positively charged guanidinium headgroup interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer. The accumulation of **dodecylguanidine hydrochloride** molecules within the membrane leads to a loss of its structural integrity, causing increased permeability, leakage of essential intracellular components, and ultimately, cell death.



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Caption: Mechanism of action of **dodecylguanidine hydrochloride**.

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